molecular formula C15H19N5 B5310805 N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine

N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine

Cat. No. B5310805
M. Wt: 269.34 g/mol
InChI Key: RQIFZSAFENSWLF-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DMPPG, is a chemical compound that has been the subject of scientific research due to its potential applications in pharmacology. DMPPG is a guanidine derivative that has been found to exhibit various biochemical and physiological effects, making it an interesting compound for further study.

Mechanism of Action

N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine exerts its pharmacological effects by binding to the voltage-gated sodium channels and inhibiting their activity. This results in a decrease in the influx of sodium ions into the cells, leading to a reduction in the amplitude and frequency of action potentials. This mechanism of action makes N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine a potential candidate for the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been found to exhibit various biochemical and physiological effects, including the modulation of ion channels, the inhibition of neurotransmitter release, and the reduction of inflammation. Additionally, N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has several advantages as a pharmacological agent, including its ability to selectively target voltage-gated sodium channels and its potential use in the treatment of neurological disorders. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, including:
1. Further investigation of its mechanism of action and its potential use in the treatment of neurological disorders.
2. Development of more effective synthesis methods to obtain N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in larger quantities and in a more cost-effective manner.
3. Exploration of the potential use of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in the treatment of other diseases, such as cancer and cardiovascular diseases.
4. Investigation of the potential side effects of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine and the development of strategies to minimize these effects.
5. Development of novel derivatives of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine with improved pharmacological properties and reduced toxicity.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is a promising compound that has been the subject of scientific research due to its potential applications in pharmacology. Its ability to modulate ion channels and its potential use in the treatment of neurological disorders make it an interesting compound for further study. However, further research is needed to fully understand its mechanism of action and to determine its optimal dosage and administration.

Synthesis Methods

N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylaniline with 4,6-dimethyl-2-chloropyrimidine, followed by the addition of guanidine hydrochloride. The resulting compound can be purified through column chromatography to obtain N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in its pure form.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been studied for its potential use as a pharmacological agent due to its ability to modulate ion channels, particularly the voltage-gated sodium channels. This compound has been found to inhibit the activity of these channels, which play a crucial role in the generation and propagation of action potentials in neurons.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-9-5-6-13(7-10(9)2)19-14(16)20-15-17-11(3)8-12(4)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIFZSAFENSWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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